molecular formula C12H16N4 B13093490 N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine

N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine

Cat. No.: B13093490
M. Wt: 216.28 g/mol
InChI Key: UZBXFPWYARWLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C12H16N4. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure. Common reagents used in these reactions include various amines, aldehydes, and ketones .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials. Companies like ChemScene provide bulk manufacturing and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexylimidazo[1,2-a]pyrimidin-6-one, while reduction may produce this compound derivatives .

Scientific Research Applications

N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues. These compounds share a similar core structure but may differ in their substituents and specific biological activities. For example, imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis activity, highlighting the versatility and potential of this class of compounds .

List of Similar Compounds

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine

InChI

InChI=1S/C12H16N4/c1-2-4-10(5-3-1)15-11-8-14-12-13-6-7-16(12)9-11/h6-10,15H,1-5H2

InChI Key

UZBXFPWYARWLGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CN3C=CN=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.